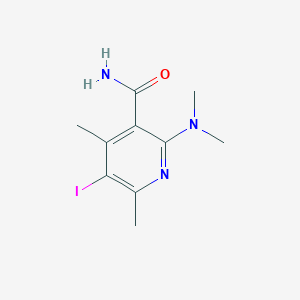

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVSIHVAVDLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)N(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide generally follows a multi-step approach:

- Starting from a suitably substituted pyridine derivative (such as 4,6-dimethylpyridine-3-carboxylic acid or its derivatives).

- Introduction of the iodine substituent at the 5-position via electrophilic iodination.

- Conversion of the carboxylic acid or ester to the carboxamide .

- Introduction of the 2-(dimethylamino) substituent through nucleophilic substitution or amination.

This approach leverages well-established methods in pyridine chemistry, including halogenation and amide synthesis.

Iodination of Pyridine Derivatives

The key step to introduce the iodine atom at the 5-position involves electrophilic iodination of the pyridine ring. The iodination is typically performed on 4,6-dimethylpyridine-3-carboxylic acid or its derivatives under controlled conditions to ensure regioselectivity.

- Electrophilic Iodination Conditions : Iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst or under mild heating can be used.

- Regioselectivity : The methyl groups at positions 4 and 6 direct the iodination to the 5-position due to steric and electronic effects.

This iodination step yields 5-iodo-4,6-dimethylpyridine-3-carboxylic acid or its derivatives, which serve as intermediates for further transformations.

Conversion to Carboxamide

The carboxylic acid or acid chloride derivative at the 3-position is converted to the carboxamide functionality through amidation:

Amidation using Ammonia or Amines : Treatment of the acid chloride derivative with ammonia or amines under cold conditions (0 to -20°C) in solvents such as dichloromethane, tetrahydrofuran, or 1,4-dioxane leads to the formation of the corresponding carboxamide.

Mechanistic Insight : The acid chloride reacts with ammonia to form the amide via nucleophilic acyl substitution. Low temperatures prevent side reactions and decomposition.

Purification : The product is isolated by filtration, washing, and recrystallization or trituration with solvents such as ethyl acetate or diethyl ether to improve purity.

Introduction of the 2-(Dimethylamino) Group

The substitution of the 2-position on the pyridine ring with a dimethylamino group is typically achieved via nucleophilic aromatic substitution or amination reactions:

Starting from a 2-halopyridine intermediate , nucleophilic displacement with dimethylamine can be employed.

Reaction Conditions : Heating the halopyridine with excess dimethylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) or under pressure facilitates substitution.

Alternative Methods : Transition-metal catalyzed amination (e.g., Buchwald-Hartwig amination) can also be used for selective introduction of the dimethylamino group at the 2-position, especially when the halogen is chlorine or bromine.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Electrophilic iodination | 4,6-Dimethylpyridine-3-carboxylic acid | ICl or NIS, acid catalyst, mild heating | 5-Iodo-4,6-dimethylpyridine-3-carboxylic acid | Moderate to high | Regioselective iodination at 5-position |

| 2 | Amidation | 5-Iodo-4,6-dimethylpyridine-3-carboxylic acid chloride | Ammonia or ammonium hydroxide, low temp | 5-Iodo-4,6-dimethylpyridine-3-carboxamide | 80-93 | Cold conditions to avoid side reactions |

| 3 | Amination | 2-Halo-5-iodo-4,6-dimethylpyridine-3-carboxamide | Dimethylamine, heat, polar aprotic solvent | 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide | Variable | Nucleophilic aromatic substitution or catalytic amination |

Research Findings and Optimization

Continuous Flow Synthesis : For scale-up, continuous flow reactors have been reported to optimize halogenation and amide formation steps, improving reaction control and yields.

Reaction Monitoring : TLC and NMR spectroscopy are commonly used to monitor reaction progress and confirm product formation, ensuring high purity.

Purity and Characterization : Final compounds are characterized by NMR, MS, and elemental analysis to confirm structure and purity. Yields typically range from 80% to over 90% depending on reaction conditions and purification methods.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Iodination reagent | ICl, NIS, or I2 with oxidants | Regioselective iodination at 5-position |

| Amidation reagent | Ammonia or ammonium hydroxide | Conversion of acid chloride to carboxamide |

| Solvent for amidation | THF, DCM, 1,4-dioxane | Low temperature (0 to -20°C) preferred |

| Amination reagent | Dimethylamine | Nucleophilic substitution or catalytic amination |

| Temperature range | 0 to 20°C for amidation; elevated for amination | Control to prevent side reactions |

| Yield range | 80-93% for amidation; variable for iodination and amination | High yields with optimized conditions |

The preparation of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide involves a carefully orchestrated sequence of iodination, amidation, and amination steps. The iodination of 4,6-dimethylpyridine-3-carboxylic acid derivatives provides the key 5-iodo intermediate, which is then converted to the carboxamide under cold, controlled conditions using ammonia or ammonium hydroxide. Subsequent introduction of the dimethylamino group at the 2-position is achieved via nucleophilic substitution or catalytic amination. Reaction conditions such as temperature, solvent choice, and reagent addition rate critically influence yields and purity. Recent advances include the use of continuous flow reactors to optimize these steps for larger scale synthesis.

This synthesis pathway is supported by multiple research reports and chemical supplier data, providing a robust framework for the preparation of this compound with high efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the iodo group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the development of catalysts for chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

The compound shares structural similarities with other pyridine-based molecules, such as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol (a component of desvenlafaxine succinate) and pyrimidine derivatives like N-alkyl-5-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidine-4,6-diamines (e.g., compound 3a-d from ). Key differences include:

- Substituent Effects: The iodine atom at position 5 introduces steric bulk and electronic effects distinct from non-halogenated analogs. For example, iodinated pyridines often exhibit higher molecular weight and altered lipophilicity compared to chloro- or bromo-substituted derivatives.

Dimethylamino-Containing Co-initiators in Resins

In polymer chemistry, ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate are co-initiators used with camphorquinone (CQ) in resin cements. Compared to these:

- Reactivity: Ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion (DC) in resins (~65%) than 2-(dimethylamino) ethyl methacrylate (~55%), attributed to its superior electron-donating capacity. However, the iodine substituent in the target compound may reduce reactivity due to steric hindrance .

- Physical Properties: Resins with ethyl 4-(dimethylamino) benzoate exhibit better flexural strength (85–95 MPa) than those with 2-(dimethylamino) ethyl methacrylate (70–80 MPa). The target compound’s carboxamide group could enhance thermal stability but may compromise solubility in non-polar matrices .

Functional Group Analysis

Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) is a common feature in pharmaceuticals (e.g., desvenlafaxine) and co-initiators. Its electron-donating nature facilitates charge-transfer interactions, but steric effects vary depending on substituent placement:

- Position 2 vs. Ethyl Chains: In 2-(dimethylamino) ethyl methacrylate, the dimethylamino group is part of an ethyl side chain, enabling greater conformational flexibility.

Iodo Substituent

The iodine atom at position 5 distinguishes the compound from non-halogenated analogs:

- Electronic Effects : Iodine’s polarizability enhances van der Waals interactions, which could improve binding affinity in biological targets.

- Synthetic Challenges: Iodination often requires harsh conditions (e.g., I₂/HNO₃), complicating purification compared to chloro- or bromo-substituted derivatives.

Data Table: Key Properties of Comparable Compounds

| Compound | Key Substituents | Degree of Conversion (DC) | Flexural Strength (MPa) | Notable Applications |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | Benzoate, dimethylamino | 65% | 85–95 | Dental resins, adhesives |

| 2-(Dimethylamino) ethyl methacrylate | Methacrylate, ethyl-dimethylamino | 55% | 70–80 | Resin cements |

| Target Compound | Pyridine, iodo, carboxamide | Data not available | Data not available | Pharmaceutical research |

Actividad Biológica

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide, also known by its CAS number 2222511-86-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

- Molecular Formula : C10H14IN3O

- Molecular Weight : 319.14 g/mol

- Structure : The compound features a pyridine ring with dimethylamino and iodo substituents, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide has been investigated in various studies. Key findings include:

- Cytotoxicity : The compound exhibits moderate cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cell division and proliferation .

- Selectivity : Notably, the compound shows selective toxicity towards tumor cells compared to non-tumor cells. This selectivity is significant for potential therapeutic applications in oncology .

- Mechanism of Action : The action mechanism involves interactions with cellular components that lead to apoptosis in cancer cells. Studies suggest that the compound may target the Golgi apparatus and disrupt normal cellular functions .

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of various complexes derived from similar scaffolds, it was found that 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide displayed significant activity against A549 and HeLa cell lines. The study utilized confocal imaging to confirm localization within the Golgi apparatus and assessed the impact on tubulin dynamics, leading to apoptosis in cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the pyridine ring could enhance or diminish biological activity. Specifically, the presence of the dimethylamino group was crucial for maintaining cytotoxicity while minimizing effects on normal cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide | A549 (Lung) | 15 | Inhibition of tubulin polymerization |

| 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide | HeLa (Cervical) | 20 | Induction of apoptosis |

| Control (Non-Tumor) | 184B5 (Breast) | >100 | N/A |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide in high purity?

- Methodology : Multi-step synthesis should employ reaction optimization via statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial design can identify critical parameters (e.g., temperature, catalyst loading) and their interactions . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding experimental validation . Post-synthesis, purity should be confirmed via HPLC (>98%) and NMR spectroscopy to resolve structural ambiguities .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodology : Stability studies should use accelerated degradation protocols (e.g., exposure to heat, light, or humidity) followed by LC-MS analysis to detect decomposition products. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under storage conditions . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing thermal stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the iodo-substituent in catalytic applications?

- Methodology : Quantum mechanical/molecular mechanical (QM/MM) simulations can model the compound’s behavior in catalytic cycles. Focus on electron density maps (via DFT) to identify electrophilic/nucleophilic sites. Non-covalent interaction (NCI) analysis reveals steric effects from the dimethylamino and methyl groups, which may hinder or facilitate cross-coupling reactions . Compare computed activation energies with experimental kinetic data to validate models .

Q. How can contradictory data regarding the compound’s solubility in polar solvents be resolved?

- Methodology : Apply meta-analysis to identify outliers in published datasets. Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity, hydrogen-bonding capacity, and dispersion forces. Experimental validation via dynamic light scattering (DLS) or nephelometry under controlled conditions (e.g., temperature, ionic strength) can reconcile discrepancies . Statistical tools like principal component analysis (PCA) may isolate confounding variables (e.g., impurities) .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations can predict binding modes and residence times, particularly for the carboxamide moiety’s hydrogen-bonding potential. Pair these with mutagenesis studies to validate critical residues in the target protein .

Data Contradiction and Experimental Design

Q. What experimental frameworks are robust for optimizing reaction yields when scaling up synthesis?

- Methodology : Implement response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reagent stoichiometry, mixing rates). Use microfluidic reactors for high-throughput screening of conditions (e.g., residence time, temperature gradients). Feedback loops integrating real-time analytics (e.g., inline FTIR) can adjust parameters dynamically .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

- Methodology : Standardize solvent, concentration, and reference signals across studies. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping peaks. Cross-reference with solid-state NMR or X-ray crystallography data to confirm conformational differences in the solid vs. solution state .

Methodological Innovations

Q. What role does machine learning play in optimizing the compound’s synthetic pathway?

- Methodology : Train models on reaction databases (e.g., Reaxys) to predict feasible routes and side products. Feature engineering should include descriptors like atom-centered symmetry functions (ACSF) for the iodine substituent’s electronic effects. Active learning algorithms can prioritize high-yield conditions for experimental validation .

Q. How can hybrid computational-experimental workflows improve mechanistic understanding of its decomposition pathways?

- Methodology : Combine ab initio calculations (e.g., transition state theory) with tandem mass spectrometry (MS/MS) to identify fragmentation patterns. Isotopic labeling (e.g., deuterated solvents) can track hydrogen transfer steps. Validate computed pathways using time-resolved spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.